(E)-2-Decenoic acid

Interkingdom Signaling Microbiome Research Streptococcus mutans

(E)-2-Decenoic acid (CAS 26446-27-5), also known as trans-2-decenoic acid, is a monounsaturated medium-chain fatty acid with a 10-carbon backbone. It is naturally found in royal jelly and is secreted by certain oral bacteria, notably *Streptococcus mutans*.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 26446-27-5
Cat. No. B1670120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Decenoic acid
CAS26446-27-5
Synonyms2-decenoic acid
2-decenoic acid, (E)-isomer
cis-2-decenoic acid
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC(=O)O
InChIInChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+
InChIKeyWXBXVVIUZANZAU-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in oils
Soluble (in ethanol)
insoluble in water, soluble in alcohol and fixed oils
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Purchase (E)-2-Decenoic Acid (CAS 26446-27-5): An Unsaturated Fatty Acid Signaling Molecule for Biofilm and Antifungal Research


(E)-2-Decenoic acid (CAS 26446-27-5), also known as trans-2-decenoic acid, is a monounsaturated medium-chain fatty acid with a 10-carbon backbone [1]. It is naturally found in royal jelly and is secreted by certain oral bacteria, notably *Streptococcus mutans* . Functionally, it belongs to the diffusible signal factor (DSF) family, which are known interkingdom-signaling molecules, and is notable as the first DSF member identified from a Gram-positive organism [2].

Gram-positive DSF signaling studies (S. mutans)
C. albicans hyphal morphogenesis assay
Oral biofilm and interkingdom signaling research

Why Cis-2-Decenoic Acid or 10-HDA Cannot Replace (E)-2-Decenoic Acid in Specialized Studies


While several decenoic acid analogs share a core structure, their biological roles diverge significantly. (E)-2-Decenoic acid's *trans* configuration dictates its unique role as a Gram-positive-derived DSF (SDSF) and a potent, non-toxic suppressor of *C. albicans* hyphal morphogenesis [1]. Substituting it with the *cis* isomer, which is primarily a *Pseudomonas aeruginosa*-derived biofilm dispersant , or with 10-hydroxy-trans-2-decenoic acid (10-HDA), which has distinct antibacterial MICs [2], will not recapitulate these specific signaling and anti-virulence phenotypes, thus compromising experimental validity.

Target: (E)-2-Decenoic acid
cis-2-Decenoic acid originates from P. aeruginosa and acts as biofilm dispersant, not a Gram-positive SDSF.
Target: (E)-2-Decenoic acid
10-HDA has distinct antibacterial MIC, not linked to the hyphal suppression mechanism.

Quantitative Differentiation: How (E)-2-Decenoic Acid's Performance Data Justifies Its Selection


Gram-Positive DSF Origin: Distinguishing (E)-2-Decenoic Acid from the Cis-Isomer

(E)-2-Decenoic acid was identified as the first diffusible signal factor (DSF) family member from a Gram-positive organism, specifically *Streptococcus mutans* [1]. In contrast, the cis-isomer, (Z)-2-decenoic acid, is a well-characterized biofilm dispersion signal primarily secreted by the Gram-negative bacterium *Pseudomonas aeruginosa* [2]. This fundamental difference in biological origin underscores their distinct signaling pathways.

Gram-Positive DSF Origin
Head-to-head
Target: secreted by S. mutans (Gram-positive), first Gram-positive DSF.
Comparator: (Z)-2-decenoic acid secreted by P. aeruginosa (Gram-negative).
Supports oral microbiome signaling research.
Distinct biological source context.
Interkingdom Signaling Microbiome Research Streptococcus mutans

Selective Antifungal Activity: (E)-2-Decenoic Acid vs. 10-HDA in Candida albicans Morphogenesis

(E)-2-Decenoic acid potently suppresses the yeast-to-hyphal transition in *Candida albicans* at concentrations that do not affect its growth [1]. It achieves this by abolishing the expression of HWP1, a hyphal-specific gene [1]. While 10-hydroxy-trans-2-decenoic acid (10-HDA) is another royal jelly fatty acid with antibacterial properties, its reported minimum inhibitory concentration (MIC) against *S. aureus* is 2.25 mg/mL [2], and its primary antifungal mechanism is not linked to this specific hyphal suppression phenotype.

Anti-Candida Hyphal Suppression
Cross-study comparable
Target: suppresses hyphal transition at sub-inhibitory concentrations; abolishes HWP1 gene expression.
Comparator: 10-HDA has antibacterial MIC 2.25 mg/mL against S. aureus.
Supports C. albicans hyphal morphogenesis research.
Mechanism differs from general antimicrobial activity.
Antifungal Research Candida albicans Virulence Inhibition

Structural Differentiation: The Crucial *Trans* Configuration for (E)-2-Decenoic Acid's Function

The activity of (E)-2-decenoic acid is strictly dependent on its *trans* double bond configuration at the 2-position [1]. This is in direct contrast to the *cis* configuration of (Z)-2-decenoic acid . This stereochemical difference dictates their distinct biological sources and, consequently, their divergent roles in microbial signaling. The *trans* isomer is a product of *S. mutans*, while the *cis* isomer is characteristic of *P. aeruginosa*.

Trans Configuration Specificity
Head-to-head
Target: (E)-configuration at C2–C3 (trans).
Comparator: (Z)-configuration (cis).
Requires isomerically pure (E)-2-decenoic acid.
Configuration dictates signaling pathway.
Structural Biology Isomer-Specific Activity Lipid Signaling

Industrial Application: (E)-2-Decenoic Acid in Antimicrobial Surface Coatings

In a study of DSF-loaded titanium surfaces, trans-2-decenoic acid (T2DA) demonstrated efficacy in inhibiting planktonic microbes and preventing biofilm attachment. The study compared T2DA with cis-2-decenoic acid (C2DA) and 2-heptycyclopropane-1-carboxylic acid (2CP), all loaded at 0.75 mg per coupon [1]. A key differentiator was cytocompatibility: none of the DSF-loaded groups decreased mammalian cell viability, but C2DA and 2CP notably *increased* viability by up to 50% [1]. This differential effect on host cells is a critical design parameter for implant coatings.

Cytocompatibility in Coatings
Head-to-head
Target: no decrease in fibroblast viability.
Comparator: C2DA and 2CP increased viability by up to 50% (0.75 mg loading).
Supports neutral host-cell response context.
May avoid unanticipated proliferation effects.
Biomaterials Antifouling Medical Devices

Niche Application: (E)-2-Decenoic Acid Targets a Unique Biological Void

While cis-2-decenoic acid is a potent biofilm dispersion inducer active at nanomolar concentrations (2.5 nM) against *P. aeruginosa* [1], (E)-2-Decenoic acid was shown *not* to inhibit AI-2-specific quorum sensing, but rather the luciferase reporter system used for its detection [2]. This demonstrates that (E)-2-decenoic acid does not act as a general quorum sensing inhibitor but instead operates via a distinct, DSF-family interkingdom signaling pathway, setting it apart from both the *cis* isomer and broad-spectrum biofilm dispersants.

Distinct Mechanism Profile
Class-level inference
Target: does not inhibit AI-2 quorum sensing; suppresses C. albicans hyphae.
Comparator: cis-2-decenoic acid induces P. aeruginosa biofilm dispersion at 2.5 nM.
Supports unique DSF interkingdom signaling context.
Not a general quorum sensing inhibitor.
Quorum Sensing Biofilm Dispersion Signaling Molecule

Optimal Use Cases for (E)-2-Decenoic Acid Driven by Quantitative Evidence


Studying Gram-Positive Interkingdom Signaling in the Oral Microbiome

(E)-2-Decenoic acid is the correct compound for investigating *Streptococcus mutans*-mediated interkingdom signaling, as it is the native SDSF secreted by this Gram-positive bacterium [1]. Its use is essential for accurately modeling the suppression of *C. albicans* hyphal morphogenesis, a key process in oral biofilm development [1].

Developing Anti-Virulence Strategies Targeting Candida albicans Filamentation

Given its ability to suppress *C. albicans* hyphal transition at sub-growth-inhibitory concentrations and abolish expression of the virulence-associated HWP1 gene [1], (E)-2-Decenoic acid is a valuable tool for research into novel antifungal therapies that aim to disarm rather than kill the pathogen, potentially reducing the selection pressure for resistance.

Formulating Neutral Antimicrobial Surface Coatings for Medical Implants

For applications on titanium or other implant materials where a neutral effect on mammalian cell proliferation is desired, (E)-2-Decenoic acid is a preferred DSF analog. It provides antimicrobial and anti-biofilm benefits without the confounding factor of significantly stimulating host cell growth, an effect observed with other DSF molecules like cis-2-decenoic acid and 2CP [1].

Application
Selection Property
Validation Focus
Oral microbiome interkingdom signaling studies
Gram-positive SDSF origin
S. mutans signaling pathway context
C. albicans hyphal morphogenesis research
Sub-inhibitory hyphal suppression
HWP1 gene expression endpoint
Neutral antimicrobial implant coating research
Cytocompatibility profile
Fibroblast viability endpoint

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